Creatine ZINC chloride
Description
Contextualization within Coordination Chemistry of Biologically Relevant Ligands
The study of creatinine (B1669602) zinc chloride falls within the broader field of coordination chemistry that investigates the interaction between metal ions and biologically significant ligands. ajol.info Creatinine is a natural metabolite and its ability to form complexes with metal ions has been widely recognized. ajol.inforesearchgate.net Investigating these interactions can provide insights into the metabolic pathways of creatinine and the influence of metal ions. ajol.inforesearchgate.net
Creatinine possesses multiple potential donor atoms (nitrogen and oxygen) and can coordinate with metal ions in various ways. ajol.inforesearchgate.net Research has shown that in the creatinine zinc chloride complex, the creatinine ligand coordinates to the zinc ion through its endocyclic nitrogen atom. ajol.inforesearchgate.net The study of such complexes is not merely academic; for instance, the reaction between creatinine and zinc chloride was historically used in a quantitative analysis method known as the Neubauer reaction to determine creatinine levels. semanticscholar.org The formation of stable, often crystalline, products like creatinine zinc chloride is fundamental to these applications. zenodo.orgcore.ac.uk
Nomenclature and Chemical Identity of Creatinine Zinc Chloride
The compound is identified by a specific chemical formula and is recognized by various systematic and common names. It is a salt, typically appearing as a white to off-white crystalline powder. abchemicalindustries.comottokemi.comlewisu.edu The most common stoichiometric representation is a 2:1 complex of creatinine to zinc chloride. semanticscholar.orgvulcanchem.com
Table 1: Chemical Identity of Creatinine Zinc Chloride An interactive data table providing key identifiers for the compound.
| Identifier | Value | Source(s) |
| CAS Number | 62708-52-5 | biosynth.comscbt.com |
| Molecular Formula | (C₄H₇N₃O)₂·ZnCl₂ or C₈H₁₄Cl₂N₆O₂Zn | ottokemi.combiosynth.comscbt.com |
| Molecular Weight | ~362.5 g/mol | biosynth.comscbt.com |
| Synonyms | Creatinine zinc salt, 2-Amino-1-methyl-2-imidazolin-4-one zinc chloride salt | abchemicalindustries.comscbt.com |
Research into the properties of creatinine zinc chloride has provided detailed analytical data. Studies have characterized the compound using various spectroscopic and thermal analysis techniques. For example, conductivity measurements in DMSO suggest the complex is a non-electrolyte. ajol.info
Table 2: Research Findings on [Zn(C₄H₇N₃O)₂Cl₂]·6H₂O A summary of selected analytical data from a research study on a hydrated form of the complex.
| Analysis Type | Observation | Finding | Source |
| Molar Conductivity | 10 ohm⁻¹ cm² mol⁻¹ in DMSO | Indicates a non-electrolytic nature. | ajol.info |
| ¹H NMR (DMSO-d₆) | Shift of cyclic N(3)H proton resonance to 8.4 ppm | Supports the coordination of the cyclic nitrogen to the zinc ion. | ajol.info |
| Thermogravimetric Analysis (TGA) | Weight loss of 30.26% at 391 °C | Corresponds to the loss of water and other small molecules. | ajol.info |
Distinction from Creatine (B1669601) and Creatine-Metal Complexes
It is critical to distinguish between creatinine and its precursor, creatine. Creatine is an amino acid derivative that plays a vital role in cellular energy metabolism, particularly in muscle tissue, by recycling adenosine (B11128) triphosphate (ATP). protealpes.com Creatinine, conversely, is the metabolic breakdown product of creatine. protealpes.com It is a waste product that is transported to the kidneys for excretion in urine. protealpes.com
Chemically, creatine (C₄H₉N₃O₂) is converted into creatinine (C₄H₇N₃O) through an irreversible, non-enzymatic cyclization reaction, which involves the loss of a water molecule. orgsyn.orgacs.org This structural difference is fundamental to their distinct biological roles and their behavior as ligands in coordination chemistry.
While creatinine forms the well-documented creatinine zinc chloride complex, creatine can also act as a ligand to form creatine-metal complexes. For instance, some commercial suppliers list a compound named "creatine zinc chloride," but provide the chemical formula C₄H₉N₃O₂·ZnCl₂, indicating a complex with creatine, not creatinine. cymitquimica.com Creatininase, a binuclear zinc enzyme, catalyzes the reversible conversion of creatinine to creatine, highlighting the biochemical relationship and the interaction of both molecules with zinc ions in a biological context. rcsb.org The synthesis of creatinine zinc chloride can even be achieved by heating creatine directly with fused zinc chloride, which facilitates the conversion to creatinine and the subsequent complexation in a single process. orgsyn.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;dichlorozinc | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.2ClH.Zn/c1-7(4(5)6)2-3(8)9;;;/h2H2,1H3,(H3,5,6)(H,8,9);2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIHGZQSSBHRON-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.Cl[Zn]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3O2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for Creatinine Zinc Chloride
Direct Synthesis from Creatine (B1669601) Hydrate (B1144303) and Zinc Chloride
A primary method for the preparation of Creatinine (B1669602) Zinc Chloride involves the direct reaction of creatine hydrate with fused zinc chloride. orgsyn.org This synthetic route is a fusion method, meaning it is conducted at high temperatures without a solvent.
The process begins by intimately mixing commercial creatine hydrate and fused zinc chloride in a porcelain dish. orgsyn.org The mixture is then heated over a small flame, causing it to melt into a viscous liquid which subsequently solidifies as the reaction proceeds. orgsyn.org The reaction is complete when the mass can no longer be stirred. orgsyn.org This method leverages the dehydration of creatine to creatinine, which is facilitated by zinc chloride, followed by the formation of the creatinine-zinc chloride complex. orgsyn.orggoogle.com
The molar ratio used in a typical procedure is approximately 2.7 moles of creatine hydrate to 2.9 moles of fused zinc chloride. orgsyn.org
Complexation of Creatinine Ligand with Zinc(II) Salts
An alternative and improved approach to synthesizing Creatinine Zinc Chloride involves the complexation of a creatinine-containing ligand with various zinc(II) salts in a solution phase. ajol.infoacs.org This method avoids the potentially difficult-to-control fusion process of the direct synthesis. acs.org One prominent example is the simple metathesis reaction between creatinine hydrochloride and zinc acetate (B1210297) in an aqueous solution. acs.org This technique is reported to produce high primary yields and a quality equal to that of the recrystallized product from the fusion method. acs.org
Other studies have prepared zinc(II) creatinine complexes by reacting creatinine with zinc salts like zinc chloride or zinc nitrate. ajol.inforesearchgate.net These reactions lead to the formation of complexes where creatinine acts as a ligand coordinating to the zinc(II) metal center. ajol.inforesearchgate.net
Stoichiometric Considerations and Molar Ratios
The stoichiometry of the reactants is a critical factor in the synthesis of Creatinine Zinc Chloride and its related complexes. Different molar ratios have been employed depending on the specific synthetic method and the desired final product.
For the direct fusion method, a slight excess of zinc chloride is used, with a molar ratio of approximately 1:1.07 for creatine hydrate to zinc chloride. orgsyn.org In the metathesis reaction between creatinine hydrochloride and zinc acetate, the reactants are combined in a proportion of 500g of dry creatinine hydrochloride to 367g of zinc acetate dihydrate. acs.org
For the complexation of creatinine with zinc salts, studies have reported the preparation of complexes with a metal-to-ligand (M:L) molar ratio of 1:2. ajol.info However, potentiometric studies in solution have also determined the formation of 1:1 metal-to-ligand complexes. researchgate.net
The following table summarizes the stoichiometric ratios used in various synthetic methods.
| Synthetic Method | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Source |
| Direct Fusion | Creatine Hydrate | Fused Zinc Chloride | ~1:1.07 | orgsyn.org |
| Metathesis | Creatinine Hydrochloride | Zinc Acetate Dihydrate | 1:0.55 (calculated from mass) | acs.org |
| Complexation | Zinc(II) Salt | Creatinine | 1:2 | ajol.info |
| Solution Complexation | Zinc(II) | Creatinine | 1:1 | researchgate.net |
Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions is pivotal in directing the synthesis towards the desired Creatinine Zinc Chloride product.
The direct synthesis is a high-temperature fusion reaction performed without a primary solvent. orgsyn.org The mixture is heated until it melts and then solidifies. orgsyn.org In contrast, the improved metathesis method utilizes water as the reaction solvent, with the reactants being dissolved separately in hot water before being combined. acs.org
For other complexation reactions, various organic solvents can be employed. The resulting complexes are often soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). ajol.info The ZnCl₂-DMF solvent system, in particular, has been noted for its effectiveness in other zinc chloride-mediated syntheses, offering shorter reaction times and easier work-ups. umich.edu
The table below outlines the solvent systems and conditions for different preparative routes.
| Synthetic Method | Solvent System | Reaction Conditions | Source |
| Direct Fusion | None (solvent-free) | Heating over a small flame until solidification | orgsyn.org |
| Metathesis | Water | Reactants dissolved in hot water and combined | acs.org |
| Complexation | Not specified in detail, but product is soluble in DMF and DMSO | Stoichiometric reaction of metal salts and creatinine | ajol.info |
Purification and Isolation Techniques for Crystalline or Amorphous Forms
The final step in the synthesis is the purification and isolation of the Creatinine Zinc Chloride product. The physical form of the product, whether crystalline or amorphous, depends on the synthetic and purification methods used.
For the direct fusion method, the crude product requires significant purification. orgsyn.orgacs.org The solidified mass is first broken up and washed with cold water to remove excess zinc chloride. orgsyn.org The crude material is then isolated by suction filtration and subsequently purified by recrystallization. orgsyn.org This involves dissolving the crude product in boiling 25% aqueous acetic acid, treating it with decolorizing carbon, filtering, and allowing the solution to stand for forty-eight hours for crystals to form. orgsyn.org The resulting crystals are then filtered, washed with ice water, and dried. orgsyn.org
In the case of the improved metathesis reaction, the high quality of the primary product may eliminate the need for recrystallization. acs.org
Complexes prepared by the direct reaction of creatinine with zinc salts in solution have been described as white, amorphous solids that decompose at temperatures above 350 °C. ajol.info
The following table details the purification techniques for different synthetic approaches.
| Synthetic Method | Purification Steps | Final Product Form | Source |
| Direct Fusion | Washing with cold water; Recrystallization from 25% aqueous acetic acid with decolorizing carbon. | Crystalline | orgsyn.org |
| Metathesis | Controlled precipitation from water; washing with methanol. | High purity solid | acs.org |
| Complexation | Not detailed, but characterized as pure. | Amorphous solid | ajol.info |
Structural Elucidation and Spectroscopic Characterization of Creatinine Zinc Chloride Complexes
Vibrational Spectroscopy for Ligand-Metal Coordination Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool to probe the coordination between creatinine (B1669602) and zinc chloride.
The formation of creatinine zinc chloride complexes leads to noticeable shifts in the FT-IR spectral bands of creatinine, indicating the coordination of the zinc ion. Analysis of these shifts reveals that creatinine acts as a bidentate ligand, coordinating with the zinc ion through both the exocyclic carbonyl oxygen (C=O) and the ring nitrogen atom (N(1)). ajol.info
Key observations in the FT-IR spectrum of the zinc(II) creatinine complex include:
Changes in intensity and a shift to higher wavenumbers (by 10-27 cm⁻¹) for bands associated with the ring at approximately 1500–1498 cm⁻¹, 1428–1404 cm⁻¹, 1339–1333 cm⁻¹, and 687–670 cm⁻¹. ajol.info
The appearance of new weak bands in the 600-400 cm⁻¹ region, specifically between 599-500 cm⁻¹ and 416-411 cm⁻¹, which are attributed to the stretching vibrations of the M-O and M-N bonds, respectively. ajol.info
The M-Cl stretching vibrations are generally observed in the 400-200 cm⁻¹ range. researchgate.net
These spectral changes collectively suggest a coordination environment where the zinc ion is bound to both the oxygen and a nitrogen atom of the creatinine ligand. ajol.info
Table 1: Key FT-IR Spectral Data for Creatinine and its Zinc(II) Complex
| Functional Group/Vibration | Creatinine (cm⁻¹) | Zinc(II) Complex (cm⁻¹) |
| Ring-associated bands | 1500–1498, 1428–1404, 1339–1333, 687–670 | Shifted to higher wavenumbers by 10-27 cm⁻¹ |
| v(M-O) | - | 599-500 |
| v(M-N) | - | 416-411 |
Source: ajol.info
Raman spectroscopy complements FT-IR in elucidating the structure of creatinine zinc chloride complexes. ajol.info Similar to FT-IR, the Raman spectrum of the complex shows shifts in the vibrational frequencies of creatinine upon coordination with the zinc ion, providing further evidence for the proposed binding mode. ajol.infoajol.info The analysis of Raman spectra helps in understanding the coordination properties of the creatinine ligand and determining the probable structure of the complexes. ajol.infoajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, provides detailed information about the chemical environment of the atoms within the creatinine zinc chloride complex.
In the ¹H NMR spectrum of free creatinine in DMSO-d₆, distinct resonances are observed for the cyclic NH, imine NH, -CH₂-, and -NCH₃ protons at approximately 7.4, 3.67, 3.20, and 2.91 ppm, respectively. ajol.info Upon complexation with zinc(II), a significant downfield shift is observed for the cyclic N(3)H proton, which appears around 8.4 ppm. ajol.info In contrast, the positions of the other protons remain largely unchanged. ajol.info This selective shift of the cyclic NH proton strongly indicates that the cyclic nitrogen atom is a coordination site for the zinc ion. ajol.infoajol.info
Table 2: ¹H NMR Chemical Shifts (δ in ppm) for Creatinine and its Zinc(II) Complex in DMSO-d₆
| Proton | Creatinine | Zinc(II) Complex |
| Cyclic NH | 7.4 | 8.4 |
| Imine NH | 3.67 | Unaltered |
| -CH₂- | 3.20 | Unaltered |
| -NCH₃ | 2.91 | Unaltered |
Source: ajol.info
While detailed ¹³C NMR data for creatinine zinc chloride is not extensively reported in the provided search results, the technique is generally used to probe changes in the carbon skeleton upon complexation. Shifts in the resonance of the carbonyl carbon and the carbons adjacent to the coordinating nitrogen atom would be expected, providing further confirmation of the binding sites.
Electronic Spectroscopy (UV-Vis) for Coordination Environment
UV-Vis spectroscopy offers insights into the electronic transitions within the creatinine zinc chloride complex and can help characterize the coordination environment. In a study of zinc(II) complexes with Schiff bases, absorption bands in the UV-Vis spectrum were attributed to π-π* electronic transitions within the phenolic ring of the ligand. semanticscholar.org For creatinine zinc chloride, UV-Vis analysis of creatinine itself shows a maximum absorption peak around 230 nm. nih.gov Changes in the position and intensity of this peak upon complexation with zinc chloride would indicate alterations in the electronic structure of the creatinine ligand due to coordination.
Theoretical and Computational Approaches to Geometrical Structureresearchgate.netbiosynth.comresearchgate.net
Computational chemistry provides powerful tools for predicting and understanding the molecular architecture of metal complexes. Theoretical studies on creatinine-zinc systems have focused on determining stable geometries, vibrational frequencies, and the specifics of the metal-ligand binding interactions.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Assignmentresearchgate.net
Density Functional Theory (DFT) has been employed to investigate the structure of creatinine-metal complexes, including those with zinc. researchgate.net Studies have utilized the B3LYP functional with the LANL2DZ basis set to optimize the geometrical structures of M(creat)₂Cl₂ (where M=Zn, Cd, Hg) and perform vibrational assignments. researchgate.net
These calculations determined that the amine tautomeric form of creatinine is the focus for complexation in the solid state. researchgate.net The optimized geometry parameters derived from DFT calculations for zinc(II) creatinine complexes show good agreement with available X-ray crystallographic data. researchgate.net A key finding from these theoretical models is the bond length between the zinc atom and the ring nitrogen (N3) of the creatinine ligand. researchgate.net
| Parameter | Description | Finding | Source |
|---|---|---|---|
| Methodology | Computational method used for geometry optimization. | DFT/B3LYP with LANL2DZ basis set. | researchgate.net |
| Complex Studied | The specific zinc-creatinine complex modeled. | M(creat)₂Cl₂ (M=Zn) | researchgate.net |
| Zn-N3 Bond Length | The calculated distance between the zinc ion and the coordinating ring nitrogen atom of creatinine. | The calculated bond length for Zn-N3 is shorter than that for Hg-N3 and Cd-N3 in similar complexes. | researchgate.net |
Quantum Cluster Approaches for Binding Site Analysisresearchgate.net
The quantum cluster approach has been utilized to gain insights into the binding environment of zinc in creatinine-related systems, particularly within the active site of the dizinc (B1255464) creatininase enzyme. nih.gov While this research focuses on a biological system rather than the isolated chemical compound, it provides valuable information on the fundamental interactions between zinc and the creatinine molecule. nih.gov
These studies reveal that the zinc binding site can involve coordination with water molecules and amino acid residues like histidine. researchgate.netnih.gov DFT calculations within this framework suggest that water coordination plays a critical role, with possibilities for His178 acting as a proton shuttle or in concert with a water ligand to facilitate the catalytic reaction. nih.gov This analysis underscores the complexity of the zinc coordination sphere, which can include not only the primary ligand but also solvent molecules and other coordinating partners. biorxiv.org
Elemental Compositional Analysis for Stoichiometry Confirmationufmg.brufmg.br
Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For creatinine zinc chloride, this analysis has been crucial in establishing the stoichiometry of the complex.
Preparative studies have synthesized zinc(II) creatinine complexes by reacting zinc chloride (ZnCl₂) with creatinine in a 1:2 molar ratio. ajol.info The resulting solid complexes were then subjected to elemental microanalysis for carbon (C), hydrogen (H), and nitrogen (N) to verify the metal-to-ligand ratio. The experimental findings are consistent with the calculated percentages for a complex with the formula [Zn(C₄H₇N₃O)₂(Cl)₂]·6H₂O, confirming the 1:2 stoichiometry. ajol.inforesearchgate.net
| Element | Calculated % | Found % | Source |
|---|---|---|---|
| Carbon (C) | 20.52 | 20.42 | ajol.info |
| Hydrogen (H) | 5.57 | 5.70 | ajol.info |
| Nitrogen (N) | 17.95 | 17.86 | ajol.info |
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of creatinine zinc chloride for analysis has proven challenging, powder X-ray diffraction has confirmed its crystalline nature. researchgate.net To gain deeper structural insights, studies on closely related complexes are often examined.
Single-Crystal X-ray Diffraction of Related Zinc-Guanidinoacetic Acid Complexesbiosynth.comresearchgate.net
Guanidinoacetic acid (GAA) is a metabolic precursor to creatine (B1669601) and serves as a valuable structural analogue. ufmg.brufmg.br Research on a novel zinc-GAA complex, (HGAA)[Zn(GAA)Cl₃]·H₂O, provides significant insight into the potential coordination environment of zinc with creatine-like molecules. ufmg.brufmg.br
The crystal structure of this related complex was determined by single-crystal X-ray diffraction. ufmg.br The analysis revealed a tetrahedral geometry around the zinc(II) ion. The coordination sphere consists of one monodentate oxygen from the carboxylate group of a GAA molecule and three chloride ligands. ufmg.brufmg.br The structure is further stabilized by a network of hydrogen bonds, particularly between the [Zn(GAA)Cl₃]⁻ anion and the protonated HGAA⁺ counter-ion, with a water molecule acting as a bridge. ufmg.brufmg.br
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₅Cl₃N₆O₅Zn | ufmg.br |
| Crystal System | Monoclinic | ufmg.br |
| Space Group | P2₁/c | ufmg.br |
| Coordination Geometry | Tetrahedral | ufmg.brufmg.br |
| Coordinating Ligands | 1x GAA (monodentate-O), 3x Cl⁻ | ufmg.brufmg.br |
Coordination Chemistry and Ligand Properties of Creatinine Within Zinc Complexes
Identification of Coordination Sites within the Creatinine (B1669602) Ligand
Creatinine possesses multiple potential donor atoms, leading to various coordination possibilities with the zinc cation. The primary sites for this interaction are the cyclic nitrogen atom and the exocyclic carbonyl oxygen atom.
Role of Cyclic Nitrogen
The nitrogen atom within the imidazole (B134444) ring of creatinine serves as a significant coordination site. Spectroscopic studies, including infrared and nuclear magnetic resonance (NMR) spectroscopy, have provided evidence for the involvement of this cyclic nitrogen in bonding to the zinc center. An increase in the stretching frequency of the cyclic NH group in the infrared spectrum of the complex compared to the free ligand suggests the coordination of the secondary nitrogen. Furthermore, shifts in the resonance of the cyclic NH proton in ¹H NMR and the imine carbons in ¹³C NMR spectra also indicate that the cyclic nitrogen is involved in the coordination.
Role of Carbonyl Oxygen
The exocyclic carbonyl oxygen of the creatinine molecule is another primary site for coordination with the zinc ion. The electron-rich nature of this oxygen atom makes it a favorable Lewis base for interaction with the Lewis acidic zinc cation. Infrared spectroscopy often reveals a shift in the C=O stretching frequency upon complexation, indicating the participation of the carbonyl oxygen in the coordination sphere.
Evaluation of Monodentate, Bidentate, and Bridging Coordination Modes
Monodentate Coordination: In this mode, the creatinine ligand binds to the zinc ion through a single donor atom. This can occur via either the cyclic nitrogen atom or the exocyclic carbonyl oxygen.
Bidentate Coordination: Here, the creatinine ligand acts as a chelating agent, binding to the same zinc ion through two donor atoms simultaneously. This typically involves both the cyclic nitrogen and the exocyclic carbonyl oxygen, forming a stable chelate ring.
Bridging Coordination: In this arrangement, a single creatinine ligand bonds to two different zinc ions, acting as a bridge between them. This can lead to the formation of polynuclear or polymeric structures.
The prevailing coordination mode is dependent on various factors, including the stoichiometry of the reactants, the solvent system used, and the presence of other coordinating anions.
| Coordination Mode | Description | Potential Donor Atoms Involved |
|---|---|---|
| Monodentate | Creatinine binds to a single zinc ion through one donor atom. | Cyclic Nitrogen or Carbonyl Oxygen |
| Bidentate | Creatinine binds to a single zinc ion through two donor atoms. | Cyclic Nitrogen and Carbonyl Oxygen |
| Bridging | Creatinine binds to two different zinc ions. | Cyclic Nitrogen and/or Carbonyl Oxygen |
Ionic Character and Electrolytic Behavior
The nature of the bonding between the creatinine ligand and the zinc chloride moiety determines the ionic character and the electrolytic behavior of the compound in solution.
Thermal Stability and Degradation Pathways of Creatinine Zinc Chloride
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Behavior
Detailed experimental data from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) specifically for creatinine (B1669602) zinc chloride is not extensively available in readily accessible scientific literature. Thermal analysis of coordination compounds, such as those involving metal ions and organic ligands like creatinine, typically reveals a multi-stage decomposition process.
Generally, the initial weight loss observed in a TGA thermogram for such a hydrated complex would correspond to the removal of water molecules. Subsequent, higher-temperature decomposition stages would involve the breakdown of the organic ligand (creatinine) and the eventual formation of a stable metal oxide or salt residue. DTA or Differential Scanning Calorimetry (DSC) curves run concurrently would indicate the nature of these transitions, with endothermic peaks often corresponding to dehydration and melting, and exothermic peaks usually indicating the oxidative decomposition of the organic component.
For comparison, the thermal analysis of zinc chloride itself has been well-documented. A comprehensive study using modern analytical techniques provided detailed insights into its thermal behavior. core.ac.ukbhu.ac.in
Table 1: Thermal Decomposition Data for Zinc Chloride (ZnCl₂)
| Analysis Type | Observation | Temperature (°C) | Details |
|---|---|---|---|
| DSC | Endothermic Peak (Fusion) | 308.10 | Latent Heat of Fusion: 28.52 J/g |
| DSC | Exothermic Peak (Decomposition) | 449.32 | Heat of Decomposition: 66.10 J/g |
| TGA | First Step Degradation | - | Weight Loss: 8.207% |
| TGA | Second Step Degradation | 309.30–564.00 | Weight Loss: 89.72% |
| DTG | Maximum Decomposition Rate | 508.21 | - |
This data is based on the analysis of zinc chloride, not creatinine zinc chloride. core.ac.ukbhu.ac.in
When heated to decomposition, zinc chloride is known to emit toxic fumes of hydrogen chloride and zinc oxide. wikimedia.org
Influence of Coordination on Thermal Stability
The coordination of an organic ligand, such as creatinine, to a metal center like zinc (II) typically enhances the thermal stability of the ligand. The formation of coordinate bonds restricts the thermal motion of the molecules, meaning more energy is required to initiate decomposition. The stability of the resulting complex, in this case, creatinine zinc chloride, is influenced by the strength and nature of the zinc-creatinine bond.
In many coordination compounds, the thermal decomposition occurs at a higher temperature than the decomposition of the free ligand. acs.org For instance, studies on other zinc coordination complexes with different organic ligands have shown that their thermal stability increases with certain structural properties. acs.org The decomposition of the complex often proceeds in distinct steps, starting with the loss of any solvent molecules, followed by the decomposition of the organic ligand, and finally leaving a metal salt or oxide residue at high temperatures. The decomposition of creatinine zinc chloride would likely conclude with the formation of zinc oxide at elevated temperatures, following the breakdown of the creatinine molecule. wikimedia.org The specific pathway and intermediate compounds formed would depend on the heating rate and atmospheric conditions during the analysis.
Mechanistic Investigations of Creatinine Zinc Chloride Interactions in Biochemical Systems Excluding Clinical Human Trials
Interaction of Zinc(II) Ions with Creatine (B1669601) Kinase Enzyme
The interaction of Zinc(II) ions with creatine kinase (CK), a pivotal enzyme in cellular energy metabolism, has been the subject of focused biochemical investigation. These studies, conducted in vitro, reveal a complex relationship where Zinc(II) can act as both an activator at low concentrations and a potent inhibitor and denaturant at higher concentrations. The subsequent sections delve into the specific mechanistic details of this interaction, excluding any data from human clinical trials.
Kinetics of Enzyme Inactivation and Unfolding Induced by Zinc(II)
The inactivation of creatine kinase by Zinc(II) ions follows a dose-dependent pattern. At concentrations above 0.1 mM, Zinc(II) leads to the denaturation and inactivation of the enzyme nih.govresearcher.life. Kinetic studies of this inactivation process reveal a time-dependent loss of enzymatic activity that conforms to first-order reaction kinetics tandfonline.comnih.gov.
Interestingly, the inactivation process is not a simple, single-step event. Time-interval kinetic studies on human brain creatine kinase (HBCK) have demonstrated that the inactivation by Zinc(II) is a biphasic process tandfonline.comnih.gov. This suggests a multi-step mechanism, possibly involving an initial rapid binding event followed by a slower conformational change leading to the loss of catalytic function. The apparent rate constants for both the inactivation and the associated conformational changes have been measured, providing quantitative insight into the dynamics of Zinc(II)-induced enzyme denaturation nih.govresearcher.life. For instance, in the presence of 1 mM zinc, the kinetic courses of CK inactivation and conformational change were measured to determine these apparent rate constants nih.govresearcher.life. The inactivation and subsequent aggregation of the enzyme can be reversed by the chelating agent EDTA, indicating that the binding of Zinc(II) is the primary trigger for these events nih.govresearcher.life.
| Zinc(II) Concentration | Effect on Creatine Kinase Activity | Kinetic Profile of Inactivation | Reference |
|---|---|---|---|
| Up to 0.1 mM | Increased activity | N/A | nih.govresearcher.life |
| Above 0.1 mM | Denaturation and inactivation | First-order, biphasic process | nih.govresearcher.lifetandfonline.comnih.gov |
| IC50 for HBCK | 0.06 mM | N/A | tandfonline.comnih.gov |
Conformational Changes in Creatine Kinase upon Zinc(II) Binding
The binding of Zinc(II) ions induces significant conformational changes in the creatine kinase enzyme. Spectrofluorimetry studies have shown that Zinc(II) conspicuously alters the tertiary structure of human brain creatine kinase tandfonline.comnih.gov. This structural rearrangement leads to the exposure of hydrophobic surfaces that are normally buried within the protein's interior tandfonline.comnih.gov.
In contrast to the pronounced effects on the tertiary structure, the secondary structure of the enzyme is only slightly altered by the presence of Zinc(II) tandfonline.comnih.gov. However, one study observed that at concentrations up to 0.1 mM, Zinc(II) induced an increase in the alpha-helix content of creatine kinase, coinciding with the initial increase in enzyme activity nih.govresearcher.life. Even at concentrations where the enzyme activity is close to that of the native state (e.g., 0.1 mM Zinc), significant conformational changes have already occurred nih.govresearcher.life. These findings highlight that the loss of enzymatic function is intricately linked to specific, Zinc(II)-induced alterations in the enzyme's three-dimensional structure.
Role of Specific Binding Sites and Hydrophobic Surfaces
While the precise coordination sites for Zinc(II) on creatine kinase are not fully elucidated in the provided research, the observed inactivation and conformational changes strongly suggest the involvement of specific amino acid residues in binding the metal ion. The exposure of hydrophobic surfaces upon Zinc(II) binding is a critical event nih.govresearcher.lifetandfonline.comnih.gov. This increased surface hydrophobicity is a key factor driving the subsequent aggregation of the enzyme, a phenomenon observed at Zinc(II) concentrations above 0.05 mM nih.govresearcher.life. The aggregation is dependent on factors such as the concentrations of both Zinc(II) and the enzyme, as well as temperature nih.govresearcher.lifetandfonline.comnih.gov. The proposed mechanism for this aggregation involves the interaction between the newly exposed hydrophobic patches on different unfolded or partially unfolded creatine kinase molecules nih.govresearcher.life.
Modulation by Osmolytes in Enzyme Stability
The stability of creatine kinase in the presence of Zinc(II) can be modulated by osmolytes, which are small organic molecules that can protect proteins from denaturation. Studies have shown that osmolytes such as glycine and proline can effectively suppress the formation of Zinc(II)-induced aggregates of brain-type creatine kinase tandfonline.comnih.govnih.gov.
The protective effect of these osmolytes is not limited to preventing aggregation; they can also preserve the enzymatic activity of creatine kinase in the presence of inhibitory concentrations of Zinc(II) tandfonline.comnih.govnih.gov. Glycine and proline have been shown to fully recover the conformation and activity of human brain creatine kinase that has been exposed to Zinc(II) tandfonline.comnih.gov. This suggests that osmolytes can counteract the denaturing effects of Zinc(II), helping the enzyme to maintain its native, active conformation. These findings indicate that osmolytes may play a role in maintaining the stability and function of enzymes like creatine kinase in cellular environments where metal ion concentrations can fluctuate nih.gov.
Adsorption Behavior of Creatinine (B1669602) on Zinc-Based Nanomaterials
The interaction of creatinine with zinc-based nanomaterials has been explored in the context of developing novel adsorbents for the removal of uremic toxins. These studies provide insights into the surface chemistry and binding characteristics of creatinine on these materials.
Adsorption Kinetics and Isotherms
The adsorption of creatinine onto zinc oxide nanoparticles (ZnO NPs) has been found to be a rapid process. Equilibrium is reached within a short contact time, indicating efficient binding of creatinine to the nanoparticle surface.
The adsorption process is well-described by various isotherm models, which provide information about the nature of the interaction between the adsorbate (creatinine) and the adsorbent (ZnO NPs). Studies have shown that the adsorption of creatinine on ZnO NPs can be effectively modeled by the Temkin adsorption isotherm. The fit to this model suggests that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions.
| Adsorbent | Adsorbate | Best Fit Isotherm Model | Key Findings |
|---|---|---|---|
| Zinc Oxide Nanoparticles (ZnO NPs) | Creatinine | Temkin | Adsorption is spontaneous and endothermic. The process is characterized as physisorption. |
Thermodynamic parameters calculated from the adsorption data indicate that the adsorption of creatinine on ZnO NPs is a spontaneous and endothermic process. The positive enthalpy change suggests that the process is favored at higher temperatures. Furthermore, the nature of the interaction is characterized as physisorption, which involves weaker, non-covalent forces such as van der Waals forces.
Advanced Applications and Novel Contexts for Creatinine Zinc Chloride
Creatinine (B1669602) as an Electrolyte Additive in Zinc-Ion Battery Systems
Aqueous zinc-ion batteries (AZIBs) are a promising technology for large-scale energy storage due to their inherent safety, low cost, and environmental friendliness. nih.gov However, challenges such as the formation of zinc dendrites and unwanted side reactions at the anode-electrolyte interface hinder their practical application and lifespan. nih.govijemnet.com The introduction of electrolyte additives is a key strategy to mitigate these issues. ijemnet.commdpi.com Creatinine, a muscle metabolite, has been identified as a highly effective multifunctional additive. nih.gov When added to a zinc sulfate (B86663) electrolyte, it can be understood to interact with the zinc ions, forming a functional complex in situ.
The performance of AZIBs is heavily influenced by the solvation structure of zinc ions (Zn²⁺) in the aqueous electrolyte. ijemnet.comresearchgate.net Typically, Zn²⁺ is surrounded by water molecules, forming a hydration shell. During the charging process, this shell must be stripped away for zinc to deposit on the anode, a process that can be energetically unfavorable and can lead to non-uniform deposition and dendrite growth. researchgate.net
Creatinine acts as a powerful modulator of this solvation environment. nih.govresearchgate.net Experimental and theoretical studies have shown that creatinine molecules can displace water molecules from the Zn²⁺ primary solvation sheath. nih.gov This is attributed to the functional groups in creatinine, such as the carbonyl group, which interact with the zinc ions. nih.govresearchgate.net By disrupting the original water-based solvation structure, creatinine facilitates a more efficient and uniform deposition of zinc ions. nih.gov This regulated deposition process is crucial for preventing the growth of dendrites, which can cause short circuits and battery failure.
Specifically, research indicates that creatinine promotes the preferential deposition of zinc onto the (002) crystal plane, leading to a more ordered and stable zinc anode surface. nih.govresearchgate.net This controlled, uniform plating and stripping of zinc significantly enhances the reversibility and cycling stability of the battery.
| Parameter | Standard Electrolyte (e.g., 1 M ZnSO₄) | Electrolyte with Creatinine Additive (e.g., 0.3 M Cre) |
| Zn²⁺ Solvation Shell | Dominated by water molecules | Creatinine partially displaces water molecules |
| Zn Deposition | Random, prone to dendrite growth | Uniform, favors (002) plane |
| Cycling Stability | Limited, prone to rapid degradation | Significantly extended lifespan (over 11-fold increase reported) nih.govresearchgate.net |
The data in this table is synthesized from research findings on the effects of creatinine as an electrolyte additive. nih.govresearchgate.net
A major challenge in aqueous batteries is the occurrence of side reactions at the electrode surface, particularly the hydrogen evolution reaction (HER) resulting from the decomposition of water. ijemnet.com These reactions consume water from the electrolyte, generate gas, and lead to corrosion of the zinc anode, all of which degrade battery performance. ijemnet.commdpi.com
Creatinine additives play a crucial role in suppressing these detrimental side reactions. nih.gov By altering the solvation shell of the zinc ions, creatinine reduces the amount of "free" or active water molecules available at the interface between the anode and the electrolyte. nih.govresearchgate.net It helps to form a water-deficient electric double layer at the surface of the zinc anode. nih.govresearchgate.net This localized environment with reduced water activity significantly inhibits the HER and other water-related parasitic reactions. nih.gov The result is a more stable interface, higher Coulombic efficiency, and a longer operational life for the battery. For instance, a Zn||Zn symmetric cell with a creatinine-enhanced electrolyte demonstrated stable cycling for 900 hours under specific conditions, a dramatic improvement over the standard electrolyte. nih.govresearchgate.net
Potential for Analytical Detection and Sensing Systems
While creatinine zinc chloride's primary advanced application is in battery technology, the interaction between zinc and creatinine is also relevant in the field of analytical chemistry. Creatinine is a key biomarker for renal function, and its accurate detection is vital for clinical diagnostics. nih.gov
Electrochemical sensors are a preferred method for creatinine detection due to their potential for miniaturization, rapid response, and high sensitivity. nih.govmdpi.com Several of these sensing systems utilize zinc-based materials. For example, sensors have been developed using zeolitic imidazolate framework-8 (ZIF-8) nanoparticles, which are composed of zinc ions and imidazolate linkers. mdpi.com The detection mechanism in such systems relies on the ability of the Zn²⁺ ions within the ZIF-8 structure to form a complex with creatinine molecules at the electrode surface. mdpi.com This interaction leads to a measurable electrochemical signal, allowing for the quantification of creatinine. mdpi.com
It is important to clarify that in this context, the creatinine-zinc complex is formed during the detection process on the sensor's surface. The pre-synthesized compound "creatinine zinc chloride" is not typically used as the primary sensing material itself. Instead, materials rich in accessible zinc ions are employed to capture and detect creatinine. mdpi.com Therefore, the relevance of creatinine zinc chloride to this field is in demonstrating the fundamental chemical affinity between its components, which is then exploited in the design of advanced analytical sensors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Creatine Zinc Chloride [(C₄H₇N₃O)₂·ZnCl₂] to ensure high purity and yield?
- Methodological Answer : Synthesis typically involves reacting creatine with anhydrous zinc chloride under controlled stoichiometric conditions. Ensure anhydrous conditions to minimize hydrolysis of ZnCl₂, which can introduce impurities. Purification via recrystallization from ethanol or methanol is recommended, as residual solvents can be removed under vacuum drying. Assay purity using gravimetric analysis or HPLC (≥98% purity threshold) .
- Key Considerations : Monitor reaction temperature (e.g., 60–80°C) to prevent thermal degradation of creatine. Validate stoichiometric ratios via elemental analysis (e.g., Zn²⁺ content via EDTA titration) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- FTIR : Confirm coordination between Zn²⁺ and creatine’s carboxylate group (shift in C=O stretching frequency from ~1700 cm⁻¹ to ~1650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify the absence of unbound creatine or ZnCl₂ impurities. For example, free creatine exhibits distinct NH₂ peaks at ~6.5 ppm, which disappear upon complexation .
- HPLC : Employ reverse-phase chromatography with UV detection (210 nm) to quantify purity and detect degradation products .
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermodynamic stability of this compound under varying humidity and temperature conditions?
- Methodological Answer :
- Experimental Design : Use thermogravimetric analysis (TGA) to assess dehydration and decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify phase transitions.
- Environmental Chambers : Expose samples to controlled humidity (e.g., 30–90% RH) and monitor hygroscopicity via mass changes. Correlate with XRD to detect hydrate formation .
- Data Interpretation : Apply the Van’t Hoff equation to calculate thermodynamic parameters (ΔH, ΔS) from stability data. Address contradictions in literature by standardizing humidity protocols .
Q. What strategies are effective in resolving contradictions in reported bioavailability of this compound across different biological matrices?
- Methodological Answer :
- Comparative Dissolution Studies : Simulate gastrointestinal (GI) conditions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid) to measure solubility and dissociation kinetics. Use dialysis membranes to model passive diffusion .
- In Vivo vs. In Vitro Correlation : Pair animal studies with Caco-2 cell models to assess intestinal absorption. Address discrepancies by controlling variables like dietary zinc intake or competitive ligand presence (e.g., phytates) .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., matrix pH, ionic strength) affecting bioavailability .
Q. How can researchers optimize experimental protocols to study the ligand-exchange dynamics of this compound in biological systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between Zn²⁺ and competing ligands (e.g., ATP, albumin). Use a stepwise titration protocol to model multi-site binding .
- Fluorescence Quenching : Track displacement of Zn²⁺ from creatine using probes like Zinquin. Calibrate with known Zn²⁺ buffers (e.g., EDTA) to validate sensitivity .
- Computational Modeling : Perform molecular dynamics simulations (e.g., AMBER force field) to predict ligand-exchange pathways and compare with experimental kinetics .
Data Contradiction and Reproducibility
Q. What methodologies address inconsistencies in reported cytotoxicity thresholds of this compound in cell culture studies?
- Methodological Answer :
- Standardized Cell Lines : Use ATCC-validated cell lines (e.g., HEK293, HepG2) and control for passage number. Pre-treat media with Chelex-100 to remove trace Zn²⁺ contaminants .
- Dose-Response Curves : Apply Hill equation modeling to IC₅₀ data. Report 95% confidence intervals and use ANOVA to assess batch-to-batch variability in compound synthesis .
- Interlaboratory Validation : Share protocols via platforms like Protocols.io to ensure reproducibility. Include positive controls (e.g., ZnSO₄) to benchmark toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
